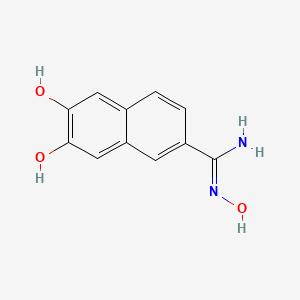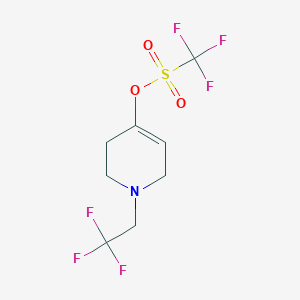
Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester is a complex organic compound that belongs to the class of sulfonic acid esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring both trifluoromethyl and pyridinyl groups, suggests potential for interesting chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester typically involves the esterification of methanesulfonic acid with the corresponding alcohol. The reaction conditions often require the presence of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the desired product from by-products and unreacted starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions may lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyridinyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted esters or pyridines.
Wissenschaftliche Forschungsanwendungen
Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals or as a catalyst in certain reactions.
Wirkmechanismus
The mechanism of action of Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl and pyridinyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonic acid esters: Other esters of methanesulfonic acid with different alcohols.
Trifluoromethyl compounds: Compounds containing the trifluoromethyl group, such as trifluoromethyl benzene.
Pyridinyl esters: Esters derived from pyridine and various acids.
Uniqueness
Methanesulfonic acid, 1,1,1-trifluoro-, 1,2,3,6-tetrahydro-1-(2,2,2-trifluoroethyl)-4-pyridinyl ester is unique due to the combination of trifluoromethyl and pyridinyl groups in its structure. This combination can impart distinct chemical properties, such as increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H9F6NO3S |
|---|---|
Molekulargewicht |
313.22 g/mol |
IUPAC-Name |
[1-(2,2,2-trifluoroethyl)-3,6-dihydro-2H-pyridin-4-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C8H9F6NO3S/c9-7(10,11)5-15-3-1-6(2-4-15)18-19(16,17)8(12,13)14/h1H,2-5H2 |
InChI-Schlüssel |
AWJXGLBXFYXILO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC=C1OS(=O)(=O)C(F)(F)F)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


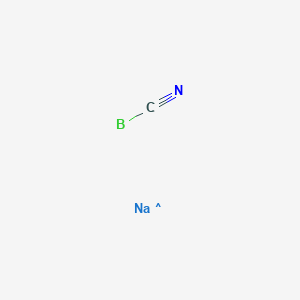
![[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]methanamine](/img/structure/B14801047.png)
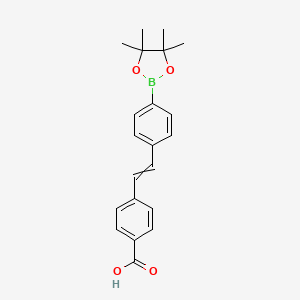
![N-[(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(4-fluoroanilino)acetamide](/img/structure/B14801057.png)

![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylmethoxybutanoic acid](/img/structure/B14801096.png)
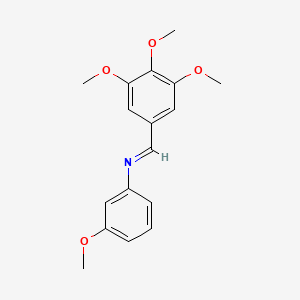
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B14801102.png)

![rel-(2R,3aR,6aR)-1,5-Dibenzyl-2-(hydroxymethyl)hexahydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B14801106.png)
![4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)
![3-[3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-bromoprop-2-enamide](/img/structure/B14801115.png)
![(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A](/img/structure/B14801116.png)
